Cas no 14311-32-1 (Methyl 2-(4-cyanonaphthalen-1-yl)acetate)

Methyl 2-(4-cyanonaphthalen-1-yl)acetate is a specialized organic compound featuring a naphthalene core substituted with a cyano group at the 4-position and an acetoxy methyl ester at the 1-position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex aromatic systems or functionalized naphthalene derivatives. The cyano group enhances reactivity for further transformations, such as hydrolysis or reduction, while the ester moiety offers versatility for coupling or polymerization reactions. Its well-defined molecular architecture ensures consistent performance in pharmaceutical, agrochemical, and materials science applications, where precise functionalization is critical. Suitable for controlled reactions, it is typically handled under standard laboratory conditions.
Methyl 2-(4-cyanonaphthalen-1-yl)acetate structure
14311-32-1 structure
Product name:Methyl 2-(4-cyanonaphthalen-1-yl)acetate
CAS No:14311-32-1
MF:C14H11NO2
MW:225.24264
CID:1094119
PubChem ID:59734598

Methyl 2-(4-cyanonaphthalen-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-cyanonaphthalen-1-yl)acetate
    • (4-Cyanonaphthalen-1-yl)acetic acid methyl ester
    • 14311-32-1
    • SCHEMBL4422421
    • Methyl2-(4-cyanonaphthalen-1-yl)acetate
    • JHFPKJSIHVHYTC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H11NO2/c1-17-14(16)8-10-6-7-11(9-15)13-5-3-2-4-12(10)13/h2-7H,8H2,1H3
    • InChI Key: JHFPKJSIHVHYTC-UHFFFAOYSA-N
    • SMILES: COC(=O)CC1=CC=C(C#N)C2=CC=CC=C12

Computed Properties

  • Exact Mass: 225.078978594g/mol
  • Monoisotopic Mass: 225.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1Ų
  • XLogP3: 2.7

Methyl 2-(4-cyanonaphthalen-1-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219006290-1g
Methyl 2-(4-cyanonaphthalen-1-yl)acetate
14311-32-1 95%
1g
756.84 USD 2021-06-15
Chemenu
CM140569-1g
methyl 2-(4-cyanonaphthalen-1-yl)acetate
14311-32-1 95%
1g
$*** 2023-03-30
Crysdot LLC
CD12143888-1g
Methyl 2-(4-cyanonaphthalen-1-yl)acetate
14311-32-1 95+%
1g
$880 2024-07-23
Chemenu
CM140569-1g
methyl 2-(4-cyanonaphthalen-1-yl)acetate
14311-32-1 95%
1g
$830 2021-08-05

Additional information on Methyl 2-(4-cyanonaphthalen-1-yl)acetate

Methyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS No. 14311-32-1): A Comprehensive Overview

Methyl 2-(4-cyanonaphthalen-1-yl)acetate, identified by its CAS number 14311-32-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a naphthalene core substituted with a cyano group and an acetic acid methyl ester moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and potential candidate for various biological applications.

The molecular structure of Methyl 2-(4-cyanonaphthalen-1-yl)acetate consists of a naphthalene ring system at its core, which is functionalized with a cyano group at the 4-position and an acetate ester at the 2-position. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a versatile building block in the synthesis of more complex molecules. The presence of the cyano group enhances its utility in nucleophilic addition reactions, while the ester functionality allows for further derivatization via hydrolysis or transesterification.

In recent years, Methyl 2-(4-cyanonaphthalen-1-yl)acetate has been explored for its potential applications in pharmaceutical research. Its structural motif is reminiscent of many bioactive compounds, suggesting that it may serve as a precursor or analog in the development of new therapeutic agents. For instance, naphthalene derivatives have been widely studied for their antimicrobial, anti-inflammatory, and even anticancer properties. The cyano group in this compound may contribute to its ability to interact with biological targets, thereby influencing its pharmacological profile.

One of the most compelling aspects of Methyl 2-(4-cyanonaphthalen-1-yl)acetate is its role as an intermediate in the synthesis of more complex molecules. Chemists have leveraged this compound to construct intricate scaffolds that mimic natural products and drug candidates. The versatility of its functional groups allows for multiple points of modification, enabling researchers to fine-tune its properties for specific applications. This adaptability has made it a staple in synthetic laboratories focused on developing novel chemical entities.

Recent studies have highlighted the compound's utility in the preparation of advanced materials and polymers. The naphthalene core provides rigidity and electronic characteristics that are desirable in certain material applications, such as organic electronics and liquid crystals. Additionally, the cyano and ester groups offer opportunities for cross-linking and polymerization reactions, leading to materials with tailored mechanical and thermal properties. These findings underscore the broad applicability of Methyl 2-(4-cyanonaphthalen-1-yl)acetate beyond traditional pharmaceutical contexts.

The synthesis of Methyl 2-(4-cyanonaphthalen-1-yl)acetate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions between appropriately substituted naphthalenes and cyanoacetic acid derivatives, followed by esterification to introduce the methyl acetate moiety. Advances in catalytic methods have further streamlined these processes, improving yields and reducing environmental impact. Such improvements are crucial for making large-scale production more sustainable and efficient.

In conclusion, Methyl 2-(4-cyanonaphthalen-1-yl)acetate (CAS No. 14311-32-1) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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